N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
Description
N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine is a complex organic compound that features a bromophenyl group, an ethyl group, and an oxadiazole ring
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-4-14-17-18-15(20-14)11(3)19(5-2)10-12-8-6-7-9-13(12)16/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDIAFNMUHFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C(C)N(CC)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Alkylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
- N-[(2-fluorophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
- N-[(2-methylphenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
Uniqueness
The presence of the bromine atom in N-[(2-bromophenyl)methyl]-N-ethyl-1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can significantly influence the compound’s reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
